

Altechromone A: A Fungal Metabolite with Diverse Bioactivities

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Compound of Interest

Compound Name: Altechromone A

Cat. No.: B161653

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A Technical Guide for Researchers

Abstract

Altechromone A, a chromone derivative first isolated in 1992, is a fungal metabolite that has garnered interest for its diverse biological activities. Initially identified as a plant growth regulator, subsequent research has revealed its potential in areas such as inflammation, with further investigations into its antimicrobial and antitumor properties. This technical guide provides an in-depth overview of the origin, isolation, synthesis, and biological functions of **Altechromone A**, with a focus on its mechanism of action. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Origin and Discovery

Altechromone A is a natural product of fungal origin. It was first isolated in 1992 from the fungus *Alternaria* sp. (No. 1), which was found as an endophyte on an ear of oat.^[1] Subsequent studies have confirmed that **Altechromone A** is a common fungal metabolite, having been isolated from various other fungal species, including *Hypoxylon truncatum*, *Ascomycota* sp., and *Alternaria brassicicola*.^[2] More recently, it has also been isolated from the marine-derived fungus *Penicillium chrysogenum*.^[1]

Initially, the structure of **Altechromone A** was reported as 5-hydroxy-2,7-dimethylchromone. However, in 2010, through chemical synthesis and spectroscopic analysis, its structure was

revised to 7-hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one.[3] While it has also been isolated from various plant families, it is widely considered to be a product of endophytic fungi that may exist in a mutualistic relationship with their host plants.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of **Altechromone A** are summarized in the table below.

Property	Value	Reference
IUPAC Name	7-Hydroxy-2,5-dimethyl-4H-1-benzopyran-4-one	[2]
Chemical Formula	C ₁₁ H ₁₀ O ₃	[2]
Molar Mass	190.198 g·mol ⁻¹	[2]
Appearance	Colorless needles	[1]
Melting Point	251-252 °C	[1]

Biological Activities and Quantitative Data

Altechromone A has demonstrated a range of biological activities. The following sections and tables summarize the key findings and available quantitative data.

Plant Growth Regulation

The initial discovery of **Altechromone A** was linked to its ability to promote plant root growth.

Bioassay	Concentration	Effect	Reference
Lettuce seedling root growth	3 mg/L	54% acceleration in root growth	[4]

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of **Altechromone A**, particularly in the context of Inflammatory Bowel Disease (IBD).

Model System	Key Findings	Reference
Zebrafish model of IBD	- Reduced number of neutrophils- Improved intestinal motility and efflux efficiency- Alleviated intestinal damage- Reduced reactive oxygen species (ROS) production- Inhibited expression of pro-inflammatory genes (TNF- α , NF- κ B, IL-1, IL-1 β , IL-6, and NLRP3)	[1][5]

Antimicrobial and Antitumor Activities

While literature suggests that **Altechromone A** possesses antibacterial and antitumor capabilities, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and IC50 values are not extensively reported in the currently available scientific literature.[1][2] Further research is required to quantify these activities.

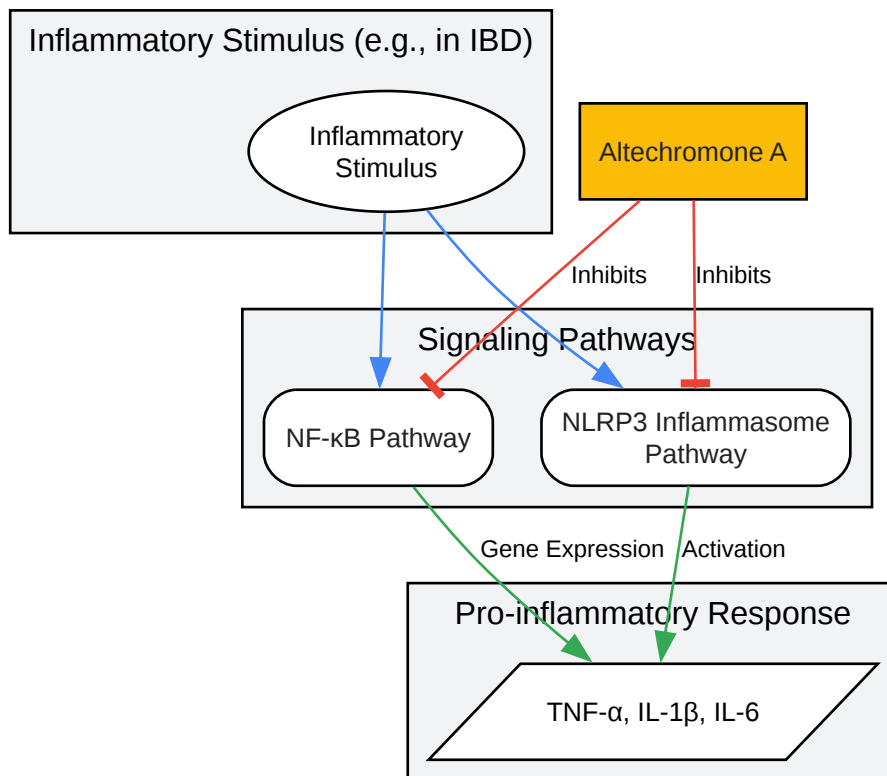
Signaling Pathways

The anti-inflammatory effects of **Altechromone A** have been attributed to its modulation of key signaling pathways.

Inhibition of NF- κ B and NLRP3 Inflammasome Pathways

In a zebrafish model of IBD, **Altechromone A** was shown to inhibit the expression of pro-inflammatory genes by targeting the NF- κ B and NLRP3 inflammasome pathways.[1][5]

Altechromone A's Anti-inflammatory Mechanism

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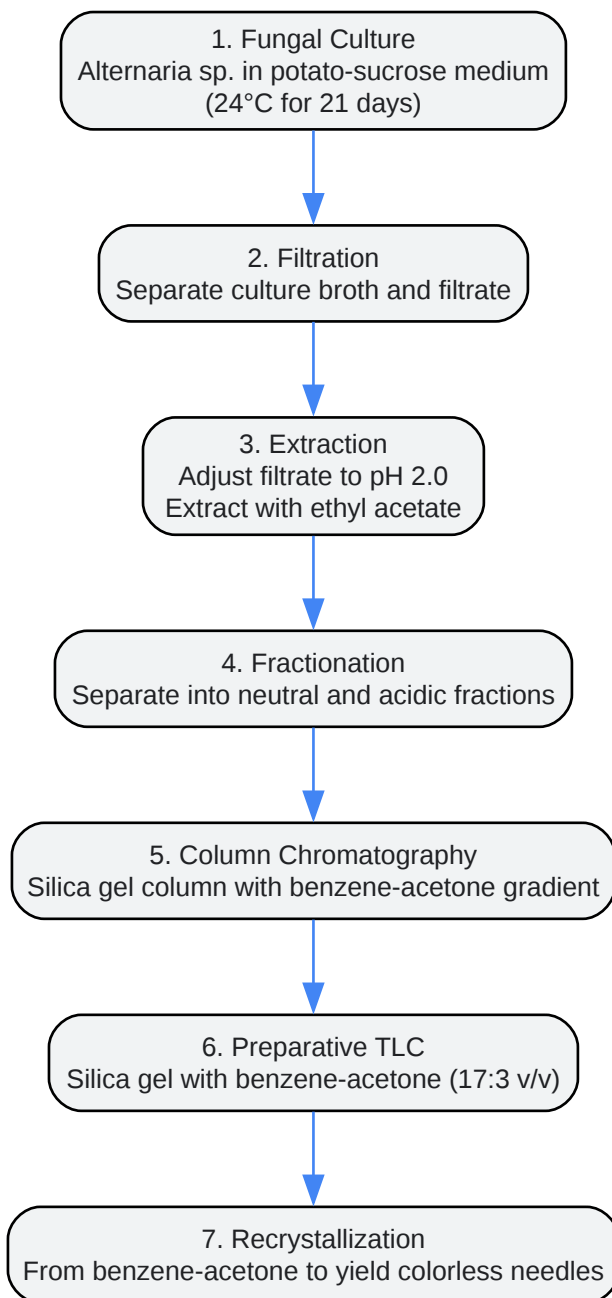
*Inhibition of NF-κB and NLRP3 Pathways by **Altechromone A**.*

Experimental Protocols

Isolation of Altechromone A from *Alternaria* sp.

The following protocol is based on the original 1992 publication.[1]

Isolation Workflow for Altechromone A



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*Workflow for the isolation of **Altechromone A**.*

Detailed Steps:

- **Fungal Culture:** The fungus, *Alternaria* sp. (No. 1), is cultured stationarily in a potato-sucrose medium at 24°C for 21 days.

- **Filtration and Extraction:** The culture broth is filtered. The filtrate is then adjusted to pH 2.0 with 2N HCl and subsequently extracted with ethyl acetate.
- **Fractionation:** The ethyl acetate extract is separated into neutral and acidic fractions. The neutral extract, which shows root growth-promoting activity, is concentrated.
- **Column Chromatography:** The concentrated neutral extract is subjected to silica gel column chromatography, eluting with a benzene-acetone gradient.
- **Preparative Thin-Layer Chromatography (TLC):** The active fractions from the column are further purified by preparative TLC on silica gel using a solvent system of benzene-acetone (17:3 v/v).
- **Recrystallization:** The purified compound is recrystallized from benzene-acetone to yield **Altechromone A** as colorless needles.

A Plausible Synthetic Route for Altechromone A

A direct, detailed synthesis protocol for **Altechromone A** (7-hydroxy-2,5-dimethylchromone) is not readily available in the reviewed literature. However, based on the synthesis of structurally similar chromones, a plausible route would involve a Pechmann condensation or a similar cyclization reaction.

Conceptual Steps:

- **Starting Materials:** A substituted phenol (e.g., orcinol) and a β -ketoester would serve as the primary starting materials.
- **Condensation:** An acid-catalyzed condensation reaction (such as the Pechmann condensation using sulfuric acid) would be employed to form the chromone ring system.
- **Purification:** The crude product would be purified using standard techniques such as recrystallization and chromatography to yield the final product.

Conclusion and Future Directions

Altechromone A is a fascinating fungal metabolite with a range of demonstrated and potential biological activities. Its role as a plant growth regulator and a potent anti-inflammatory agent,

through the inhibition of the NF- κ B and NLRP3 pathways, is well-documented. However, to fully realize its therapeutic potential, further research is necessary. Specifically, quantitative studies to determine the IC₅₀ values for its reported antitumor activity and MIC values for its antibacterial effects are crucial next steps. Elucidating the precise molecular targets and further exploring its mechanism of action in various disease models will be vital for its future development as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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